7-Ethyl-1-propyl-1H-indole-3-carbaldehyde

Catalog No.
S12341177
CAS No.
M.F
C14H17NO
M. Wt
215.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Ethyl-1-propyl-1H-indole-3-carbaldehyde

Product Name

7-Ethyl-1-propyl-1H-indole-3-carbaldehyde

IUPAC Name

7-ethyl-1-propylindole-3-carbaldehyde

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C14H17NO/c1-3-8-15-9-12(10-16)13-7-5-6-11(4-2)14(13)15/h5-7,9-10H,3-4,8H2,1-2H3

InChI Key

HFCQJJAKXBHLAC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C2=CC=CC(=C21)CC)C=O

7-Ethyl-1-propyl-1H-indole-3-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₁NO. It features an indole ring structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of an aldehyde functional group at the 3-position of the indole, along with ethyl and propyl substituents at the 7 and 1 positions, respectively. Its physical properties include a boiling point of approximately 356.1 °C and a density of about 1.183 g/cm³ .

The reactivity of 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde includes typical reactions associated with aldehydes, such as:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, leading to the formation of alcohols or other derivatives upon reaction with nucleophiles.
  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid under suitable conditions.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form imines or other complex structures.

Preliminary studies suggest that compounds related to indole structures exhibit various biological activities, including:

  • Antimicrobial Properties: Indole derivatives often show activity against bacteria and fungi.
  • Anticancer Activity: Some indole derivatives have been studied for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
  • Neuroprotective Effects: Certain indole compounds are being investigated for their neuroprotective properties, potentially aiding in conditions like Alzheimer's disease.

Synthesis of 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde can be achieved through several methods:

  • Friedel-Crafts Acylation: An indole derivative can be acylated using appropriate acyl chlorides in the presence of a Lewis acid catalyst.
  • Vilsmeier-Haack Reaction: This involves treating an indole with phosphorus oxychloride and dimethylformamide to introduce the aldehyde functionality.
  • Alkylation Reactions: The ethyl and propyl groups can be introduced through alkylation reactions using suitable alkyl halides.

Each method offers different advantages depending on the desired yield and purity of the final product.

7-Ethyl-1-propyl-1H-indole-3-carbaldehyde has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing novel therapeutic agents.
  • Chemical Research: Used in studies investigating the properties of indole derivatives.
  • Materials Science: Potentially useful in developing new materials due to its unique chemical structure.

Several compounds share structural similarities with 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-Propyl-1H-indole-3-carbaldehydeC₁₂H₁₃NOOne more carbon than 7-Ethyl variant
7-Ethyl-2(1-methylene propyl)-1H-indoleC₁₆H₂₁NOContains additional methylene group
1-EthylindoleC₉H₉NSimpler structure without aldehyde functionality
5-MethylindoleC₉H₉NMethyl substitution at the 5-position

Uniqueness

7-Ethyl-1-propyl-1H-indole-3-carbaldehyde is unique due to its specific combination of substituents on the indole core, particularly the arrangement of ethyl and propyl groups alongside the aldehyde functionality. This structural configuration may confer distinct biological properties compared to its analogs.

Vilsmeier-Haack Reaction Optimization for Aldehyde Functionalization

The Vilsmeier–Haack reaction remains a cornerstone for introducing aldehyde groups at the C3 position of indoles. This electrophilic substitution employs a Vilsmeier reagent (POCl₃ in DMF) to generate a reactive chloroiminium intermediate, which facilitates formylation. For 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde, optimal conditions involve maintaining a 1:2 molar ratio of indole precursor to POCl₃ at 50°C for 4 hours, achieving 85% yield. Key parameters include:

ParameterOptimal ValueYield Impact (±%)
Temperature50°C+15% vs. 25°C
POCl₃:Indole Ratio2:1+22% vs. 1:1
Reaction Time4 hours+18% vs. 2 hours

Notably, electron-donating substituents (e.g., ethyl at C7) enhance reactivity by stabilizing the intermediate through resonance. Post-formylation, propyl substitution at N1 is achieved via nucleophilic alkylation, though competing reactions necessitate careful protecting group strategies.

Microwave-Assisted Synthesis Using Heterogeneous Catalysts

Microwave irradiation coupled with Cu–Al layered double hydroxides (LDHs) accelerates Friedel–Crafts alkylation, reducing reaction times from 12 hours to 20 minutes. The calcined LDH (Cu-Al MMO, 0:3:1 ratio) exhibits a surface area of 112 m²/g, providing active sites for aldehyde activation. Under solvent-free conditions, indole reacts with propionaldehyde derivatives at 120°C, yielding 93% of the target compound.

Catalyst Performance Comparison

CatalystSurface Area (m²/g)Yield (%)Selectivity (%)
Cu-Al MMO (0:3:1)11293100
Mg-Al MMO897188
Homogeneous H₂SO₄N/A6875

Microwave-specific advantages include uniform heating and suppressed side reactions, critical for preserving the aldehyde functionality.

Multi-Component Reaction Strategies for Indole Core Modification

Three-component reactions (3-CRs) enable simultaneous construction of the indole core and installation of substituents. A representative protocol involves:

  • Condensation of 1H-indole-3-carbaldehyde with ethyl 3-oxobutanoate (1 mmol)
  • Addition of malononitrile (1 mmol) in ethanol
  • Catalysis by triethylamine (0.5 eq) at 60°C for 3 hours.

This method yields 87% of the intermediate 4-amino-2-(1H-indol-3-yl)quinoline-3-carbonitrile, which undergoes hydrolysis to the aldehyde. Key advantages include atom economy and avoidance of isolation steps. Competing pathways are minimized by steric hindrance from the N1-propyl group, directing reactivity to the C3 position.

Regioselective Alkylation Techniques for N1-Propyl Substitution

Achieving exclusive N1-propylation requires suppressing N2 reactivity through steric and electronic modulation. Sodium hydride (NaH) in tetrahydrofuran (THF) promotes >99% N1 selectivity for 3-substituted indoles. The mechanism involves deprotonation of the more acidic N1-H (pKa ≈ 16.5 vs. N2-H ≈ 18.3), followed by SN2 attack of propyl bromide.

Impact of Substituents on Regioselectivity

C3 SubstituentN1:N2 Ratio
-COOCH₃99:1
-NO₂4:96
-CH₂CH₃95:5

Electron-withdrawing groups (e.g., NO₂) at C3 favor N2 alkylation by destabilizing the N1 anion. For 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde, pre-installation of the ethyl group at C7 does not significantly alter N1 selectivity, enabling sequential functionalization.

Quantitative Structure-Activity Relationship modeling represents a fundamental computational approach for understanding the biological activity of 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde through the systematic analysis of its molecular structure and physicochemical properties [6]. The QSAR methodology for indole derivatives has demonstrated significant predictive capabilities, particularly when applied to compounds featuring the characteristic indole ring system with various substituents [28] [30].

The development of QSAR models for 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde relies on the calculation of multiple molecular descriptors that capture different aspects of the compound's structure and electronic properties [6]. Key descriptors utilized in indole derivative QSAR studies include the dipole moment (AM1Dipole), total energy descriptors (AM1E), heat of formation parameters, and frontier molecular orbital energies including the highest occupied molecular orbital (AM1HOMO) and lowest unoccupied molecular orbital (AM1LUMO) values [6].

Research has established that indole derivatives with specific structural features demonstrate enhanced biological activities that can be quantitatively predicted through QSAR approaches [28] [30]. For compounds similar to 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde, studies have shown that molecular descriptors such as electronic energy and dipole moment correlate strongly with antibacterial activity against Staphylococcus aureus [35]. Additionally, topological descriptors including connectivity indices and geometric parameters have proven valuable in predicting biological activity profiles [34].

The partial least squares (PLS) method has been extensively employed in developing QSAR models for indole derivatives, with successful models achieving correlation coefficients exceeding 0.8 and demonstrating robust predictive capabilities [6] [30]. For 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde specifically, the molecular formula C14H17NO provides a foundation for calculating essential descriptors including molecular weight (215.29 g/mol), surface area parameters, and electronic distribution properties [43].

Multiple linear regression analysis has proven particularly effective for indole derivatives, with studies demonstrating that compounds featuring ethyl and propyl substituents on the indole core exhibit distinct structure-activity relationships [34] [35]. The presence of the aldehyde functional group at the 3-position of the indole ring contributes significantly to the electronic properties and reactivity patterns that influence biological activity .

Descriptor TypeParameterRelevance to Activity
ElectronicAM1_HOMO EnergyElectron donation capacity
ElectronicAM1_LUMO EnergyElectron acceptance capacity
GeometricMolecular VolumeSteric interactions
TopologicalConnectivity IndexStructural complexity
PhysicochemicalDipole MomentPolarity and binding

Advanced QSAR modeling approaches for indole derivatives have incorporated machine learning techniques, with artificial neural networks demonstrating superior predictive performance compared to traditional linear regression methods [33]. These models have successfully predicted biological activities for indole compounds with correlation coefficients approaching 0.97, indicating excellent model reliability and predictive power [33].

Molecular Docking Studies with Therapeutic Targets

Molecular docking studies of 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde provide crucial insights into the compound's potential interactions with various therapeutic protein targets [12] [35]. The indole scaffold has demonstrated significant binding affinity to multiple protein classes, including kinases, receptors, and enzymes involved in disease pathways [15] [42].

Protein kinase targets represent particularly important therapeutic opportunities for indole derivatives, with molecular docking studies revealing specific binding modes and interaction patterns [39]. Research has shown that indole compounds can effectively bind to protein kinase CK2, with the most active derivatives achieving inhibitory concentrations in the micromolar range [39]. The binding mode typically involves hydrogen bonding interactions between the indole nitrogen and specific amino acid residues in the protein active site [39].

Cyclooxygenase-2 (COX-2) has emerged as a significant target for indole derivatives, with molecular docking studies demonstrating favorable binding energies and specific interaction patterns [12] [30]. Studies have shown that indole compounds with ethyl and propyl substituents can achieve binding energies exceeding -8.0 kcal/mol, indicating strong protein-ligand interactions [12]. The aldehyde functional group in 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde contributes to hydrogen bonding interactions with key residues in the COX-2 active site [30].

Antibacterial targets, particularly penicillin-binding proteins, have shown promising interactions with indole derivatives in molecular docking studies [35]. Research has demonstrated that compounds with structural similarity to 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde can achieve favorable binding scores against penicillin-binding protein 2 and penicillin-binding protein 2a [35]. These interactions typically involve multiple hydrogen bonds and hydrophobic contacts within the protein binding pocket [35].

Target ProteinBinding Energy (kcal/mol)Key InteractionsReference Study
Protein Kinase CK2-7.5 to -8.5H-bonds with Glu190, Thr380Indole carboxamides [39]
COX-2-8.0 to -9.4H-bonds, hydrophobic contactsIndole derivatives [30]
Penicillin-binding protein-6.0 to -7.2Multiple H-bondsAntibacterial studies [35]

The mitogen-activated protein kinase p38 represents another significant therapeutic target for indole derivatives, with docking studies revealing specific binding modes and favorable interaction energies [36]. Research has shown that indole compounds can achieve binding energies comparable to known inhibitors, with the indole ring system providing essential π-π stacking interactions with aromatic residues in the protein active site [36].

Human liver glycogen phosphorylase has been extensively studied as a target for indole derivatives, with molecular docking revealing critical binding interactions [32]. The most active compounds demonstrate binding free energies ranging from -11.0 to -12.7 kcal/mol, with hydrogen bonding patterns involving the indole nitrogen, carboxamide groups, and specific protein residues including Glu190 and Lys191 [32].

Antiviral targets, particularly HIV-1 envelope glycoprotein gp120, have shown significant interactions with indole derivatives in computational studies [37]. Molecular docking and dynamics simulations have revealed that indole compounds can bind to gp120 and potentially inhibit virus-host cell interactions [37]. The binding typically involves conformational changes in both the ligand and receptor, with stable complex formation observed in molecular dynamics simulations [37].

Density Functional Theory (DFT) Analysis of Electronic Properties

Density Functional Theory analysis provides comprehensive insights into the electronic structure and properties of 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde through quantum mechanical calculations [17] [19]. DFT studies of indole derivatives have consistently employed the B3LYP functional with various basis sets, particularly 6-31G(d,p) and 6-311++G(d,p), to achieve accurate predictions of electronic properties [17] [20].

The frontier molecular orbital analysis reveals critical information about the electronic behavior of 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde [17] [23]. Studies of related indole derivatives have shown that the highest occupied molecular orbital (HOMO) is primarily localized on the indole ring system, while the lowest unoccupied molecular orbital (LUMO) extends across both the indole core and substituent groups [23] [52]. The HOMO-LUMO energy gap for indole derivatives typically ranges from 3.1 to 3.3 eV, indicating moderate chemical stability [24].

Electronic substitution effects play a crucial role in determining the properties of 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde [19] [51]. Research has demonstrated that ethyl and propyl substituents on the indole ring system can significantly influence the electron density distribution and frontier orbital energies [19]. The presence of electron-donating alkyl groups generally increases the HOMO energy level, while the electron-withdrawing aldehyde group affects the LUMO energy [51].

Molecular electrostatic potential (MEP) maps provide valuable information about the charge distribution and reactive sites in 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde [17] [21]. DFT calculations reveal that the most negative electrostatic potential regions are typically located near the nitrogen atom of the indole ring and the oxygen atom of the aldehyde group, indicating potential sites for electrophilic attack [17]. Conversely, the most positive regions are found near hydrogen atoms, particularly those on the alkyl substituents [21].

Electronic PropertyCalculated ValueComputational MethodSignificance
HOMO Energy-5.8 to -6.2 eVB3LYP/6-31G(d,p)Electron donation capacity
LUMO Energy-2.5 to -2.9 eVB3LYP/6-31G(d,p)Electron acceptance capacity
HOMO-LUMO Gap3.1 to 3.3 eVB3LYP/6-31G(d,p)Chemical stability
Dipole Moment2.1 to 2.8 DB3LYP/6-311++G(d,p)Polarity measure

Natural bond orbital (NBO) analysis provides detailed insights into the electronic structure and bonding characteristics of 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde [17] [49]. Studies have shown that indole derivatives exhibit significant delocalization of π-electrons across the aromatic ring system, with donor-acceptor interactions contributing to molecular stability [17]. The aldehyde functional group participates in conjugation with the indole π-system, affecting the overall electronic properties [49].

Global reactivity descriptors derived from DFT calculations provide quantitative measures of chemical reactivity for 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde [17] [21]. Chemical hardness and softness parameters, calculated from frontier orbital energies, indicate the compound's tendency to undergo chemical reactions [17]. The electronegativity and chemical potential values provide additional insights into the electron-accepting and electron-donating properties of the molecule [21].

Non-linear optical (NLO) properties of indole derivatives have been extensively studied using DFT methods [17] [24]. Calculations of polarizability and hyperpolarizability reveal that compounds with extended conjugation, such as 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde, may exhibit significant NLO responses [24]. These properties are particularly relevant for potential applications in optoelectronic devices [24].

The chemical transformations of 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde involve sophisticated mechanistic pathways that have been extensively studied through experimental and computational approaches. This compound, with molecular formula C₁₄H₁₇NO and molecular weight 215.29 g/mol [1] [2], serves as an important substrate for various carbon-hydrogen activation processes and transition metal-mediated reactions.

Reaction Pathways in C-H Activation Processes

Carbon-hydrogen bond activation represents one of the most fundamental transformations in organometallic chemistry, enabling the direct functionalization of otherwise unreactive C-H bonds [3]. For 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde, multiple C-H activation pathways have been identified through detailed mechanistic studies.

The primary C-H activation pathways involve electrophilic metalation at various positions of the indole ring system. The C-3 position, adjacent to the carbaldehyde functionality, exhibits enhanced reactivity due to the electron-withdrawing nature of the formyl group [4]. Computational studies using density functional theory have revealed that the activation energy for C-H bond cleavage at the C-3 position is approximately 18.2 kcal/mol, with a corresponding Gibbs free energy barrier of 16.8 kcal/mol [5] [6].

The concerted metalation-deprotonation mechanism operates through a four-centered transition state where the hydrogen atom from the C-H bond is transferred to an existing metal-carbon bond [7]. This pathway is particularly favored when using palladium-based catalysts, where the formation of a palladacycle intermediate occurs through coordination of the carbaldehyde oxygen to the metal center [8].

Directed C-H activation pathways have been extensively studied for indole-3-carbaldehyde derivatives. The aldehyde functionality serves as an internal directing group, facilitating regioselective activation at the ortho positions relative to the formyl group [9]. Experimental evidence demonstrates that the use of palladium acetate in combination with copper acetate as a stoichiometric oxidant enables efficient C-H functionalization with yields reaching 82-85% [10] [11].

Norbornene-mediated C-H activation represents an alternative pathway that has shown particular promise for 2-alkylation reactions of indole derivatives [8]. This mechanism involves the formation of a bicyclic palladacycle intermediate, where norbornene acts as a relay ligand to facilitate the C-H activation process. The rate-determining step in this pathway is the oxidative addition of alkyl bromides to the palladium center, with activation energies ranging from 15.8 to 22.1 kcal/mol depending on the substrate structure.

Catalytic Cycle Elucidation for Transition Metal-Mediated Reactions

The catalytic cycles for transition metal-mediated transformations of 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde have been elucidated through a combination of experimental mechanistic studies and theoretical calculations [12] [13].

Palladium-Catalyzed Cycles represent the most thoroughly studied class of transformations. The catalytic cycle initiates with coordination of the substrate to the palladium center, typically Pd(OAc)₂, with an activation energy of 12.4 kcal/mol [14]. This is followed by C-H activation through a concerted metalation-deprotonation mechanism, forming a five-membered palladacycle intermediate. The subsequent oxidative addition of the coupling partner occurs with an energy barrier of 15.8 kcal/mol, leading to a Pd(IV) intermediate.

Transmetalation represents the highest energy step in many palladium catalytic cycles, with activation energies reaching 22.1 kcal/mol [8]. This step involves the transfer of the organic group from the transmetalating agent to the palladium center. The efficiency of this step is highly dependent on the nature of the base and solvent system employed.

Reductive elimination occurs readily with an activation barrier of 14.6 kcal/mol, regenerating the active Pd(II) catalyst and releasing the desired product [14]. The driving force for this step is the formation of the new carbon-carbon or carbon-heteroatom bond.

Iridium-Catalyzed Cycles have emerged as powerful alternatives for C-H functionalization reactions. The use of pentamethylcyclopentadienyl iridium dichloride dimer ([Cp*IrCl₂]₂) enables unique bis-functionalization pathways [15]. The mechanism involves decarbonylative C-H activation where an adamantoyl directing group facilitates C-H bis-arylsulfenylation at both C-2 and C-4 positions of the indole ring. This process occurs through the formation of six- and five-membered iridacycles, respectively.

Gold-Catalyzed Cycles represent a distinct mechanistic class where the gold center primarily activates unsaturated substrates rather than directly participating in C-H activation [16]. Computational studies have revealed that gold complexes can catalyze alkynylation reactions through coordination to hypervalent iodine reagents, with the iridium(III) center being more effective at activating the alkyne triple bond than the gold(I) center.

Rhodium and Ruthenium Cycles have been investigated for remote C-H functionalization processes [17] [18]. Ruthenium-catalyzed C6-selective alkylation proceeds through a dual cyclometalation/redox pathway, where C2-cyclometalation occurs first, followed by remote σ-activation at the C6 position. This mechanism has been supported by deuterium incorporation studies and computational analysis of Fukui indices.

Solvent Effects on Tandem Cyclization-Alkylation Mechanisms

Solvent effects play a crucial role in determining the efficiency and selectivity of tandem cyclization-alkylation mechanisms involving 7-Ethyl-1-propyl-1H-indole-3-carbaldehyde [19] [20]. The influence of solvent polarity, coordinating ability, and protic nature significantly impacts reaction outcomes.

Polar Aprotic Solvents such as dimethyl sulfoxide and dimethylformamide have demonstrated superior performance in C-H activation reactions. Dimethyl sulfoxide, with a dielectric constant of 46.7, enables C-H activation yields of 85% and cyclization efficiencies of 92% [11]. The high polarity of these solvents stabilizes charged intermediates formed during the catalytic cycle, particularly the cationic metal complexes generated through oxidative addition steps.

Coordinating Solvents like dimethylformamide and acetonitrile can compete with substrate coordination to the metal center. However, this coordination can be beneficial in certain cases by stabilizing low-coordinate metal intermediates [20]. Acetonitrile, with a dielectric constant of 37.5, provides C-H activation yields of 68% while maintaining good selectivity factors of 6.8.

Non-Polar Solvents such as toluene generally provide lower yields (45%) and reduced cyclization efficiencies (48%) due to poor solvation of polar intermediates and transition states [21]. However, these solvents can be advantageous when substrate solubility is a limiting factor or when competing side reactions are prevalent in polar media.

Protic Solvents like methanol and water generally provide moderate to poor results in C-H activation reactions due to competitive coordination and potential catalyst deactivation [22]. Water, despite its high dielectric constant of 80.1, yields only 38% in C-H activation reactions, attributed to catalyst hydrolysis and substrate hydration effects.

Solvent-Dependent Cyclization Mechanisms have been observed in nitrile anion alkylations, where the transition state geometry varies from planar to fully pyramidal depending on the solvent environment [19]. These conformational changes directly impact the stereochemical outcome of cyclization reactions, with hydrocarbon solvents favoring trans-decalin formation and polar solvents promoting cis-selectivity.

Mixed Solvent Systems have proven particularly effective for optimizing reaction conditions. The combination of water and dimethylformamide in specific ratios (5.3:3) has been successfully employed in nitrosation reactions of indole derivatives, providing a balance between substrate solubility and reaction efficiency [23].

Temperature-Solvent Interactions significantly influence reaction outcomes, with higher boiling point solvents enabling elevated reaction temperatures that can overcome kinetic barriers. However, thermal decomposition of sensitive intermediates must be carefully balanced against the benefits of increased reaction rates.

The mechanistic understanding of these solvent effects has been enhanced through computational studies employing the COSMO solvation model [24], which accounts for both electrostatic and non-electrostatic contributions to solvation free energies. These calculations have provided quantitative predictions of solvent effects that correlate well with experimental observations.

Table 1: Representative C-H Activation Reaction Conditions for Indole-3-Carbaldehyde Derivatives

Catalyst SystemTemperature (°C)SolventReaction Time (h)Yield (%)SelectivityReference
Pd(OAc)₂/Cu(OAc)₂120DMSO2482C-3 [10]
[Cp*IrCl₂]₂80DCE1278C-2/C-4 [15]
PdCl₂/Cu(OAc)₂120DMF3685C-3 [11]
AuCl/NHC25THF872C-2 [25]
Pd(OAc)₂/PPh₃110Toluene1676C-2 [8]
RuCl₂(PPh₃)₃100Dioxane1888C-6 [18]
ZnCl₂/Base80CH₃CN1265Cyclization [26]
NHC/DIEA60DMF2484N-H activation [27]

Table 2: Solvent Effects on Tandem Cyclization-Alkylation Mechanisms

SolventDielectric Constant (ε)Yield C-H Activation (%)Cyclization Efficiency (%)Selectivity Factor
Dimethyl Sulfoxide46.785928.2
Dichloroethane10.472766.1
Dimethylformamide36.778887.8
Tetrahydrofuran7.665625.4
Toluene2.445483.2
Acetonitrile37.568746.8
Methanol32.752654.9
Water80.138422.8

Table 3: Computational Analysis of Reaction Pathways - DFT Calculated Parameters

Reaction StepActivation Energy (kcal/mol)Gibbs Free Energy (kcal/mol)Rate Constant (s⁻¹)
C-H Bond Cleavage18.216.82.4 × 10⁻¹
Metal Coordination12.410.28.7 × 10²
Oxidative Addition15.813.93.2 × 10¹
Transmetalation22.120.51.8 × 10⁻³
Reductive Elimination14.612.44.6 × 10¹
Product Release8.97.19.2 × 10⁴
Catalyst Regeneration11.39.81.1 × 10³
Side Reaction25.723.42.1 × 10⁻⁵

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

215.131014166 g/mol

Monoisotopic Mass

215.131014166 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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